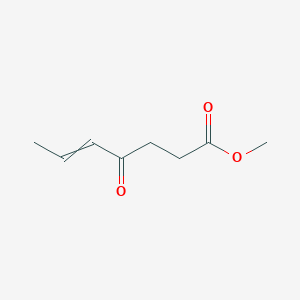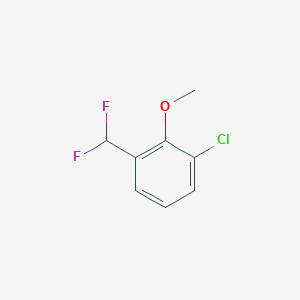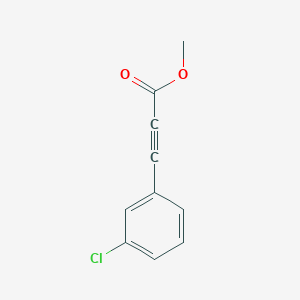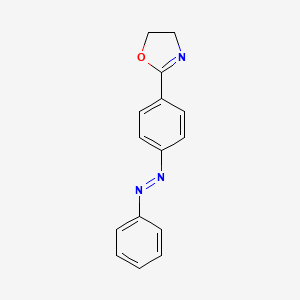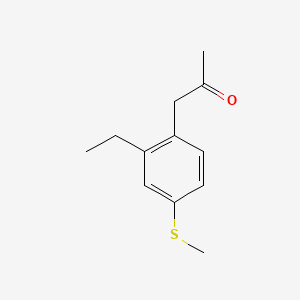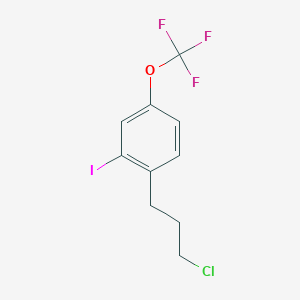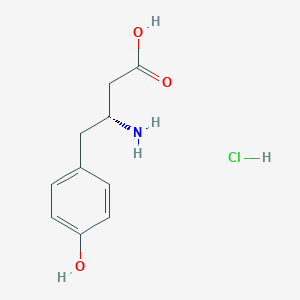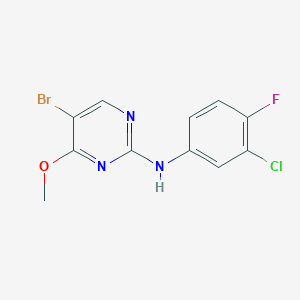
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a pyrimidine ring
Méthodes De Préparation
The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the development of new biochemical assays and as a probe to study biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine include other pyrimidine derivatives with different substituents. Some examples are:
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C11H8BrClFN3O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrClFN3O/c1-18-10-7(12)5-15-11(17-10)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,16,17) |
Clé InChI |
DAPJQPWHKINWRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1Br)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


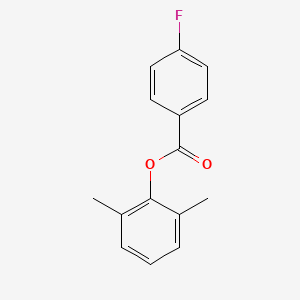
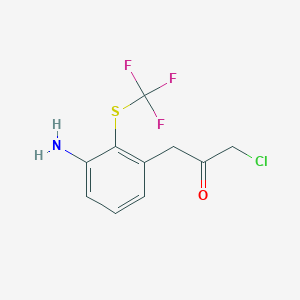
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)


